5-Bromo-2-fluorothiophene-3-carboxylic acid
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Overview
Description
5-Bromo-2-fluorothiophene-3-carboxylic acid is an organofluorine compound that features a thiophene ring substituted with bromine, fluorine, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorothiophene-3-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions include substituted thiophene derivatives, oxidized or reduced thiophene compounds, and various coupling products such as esters and amides .
Scientific Research Applications
5-Bromo-2-fluorothiophene-3-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluorothiophene-2-carboxylic acid
- 5-Chloro-2-fluorothiophene-3-carboxylic acid
- 5-Iodo-2-fluorothiophene-3-carboxylic acid
Uniqueness
5-Bromo-2-fluorothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C5H2BrFO2S |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromo-2-fluorothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H2BrFO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) |
InChI Key |
FZBUJZHCFVNBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)F)Br |
Origin of Product |
United States |
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